N-(3-methylpyridin-2-yl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride
Overview
Description
N-(3-methylpyridin-2-yl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of pyridine, piperidine, and pyrimidine rings, which are known for their wide range of pharmacological activities. The dihydrochloride form indicates that the compound is a salt, which often enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylpyridin-2-yl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and pyrimidine intermediates, followed by their coupling through a series of condensation and substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane (DCM) and reagents such as m-chloroperbenzoic acid (m-CPBA) for oxidation steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylpyridin-2-yl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: Using oxidizing agents like m-CPBA.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Involving nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: m-CPBA, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane (DCM), ethanol, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
N-(3-methylpyridin-2-yl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methylpyridin-2-yl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to a reduction in the expression of fibrotic markers like collagen . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, N-(3-methylpyridin-2-yl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride stands out due to its unique combination of pyridine, piperidine, and pyrimidine rings. This structural arrangement contributes to its diverse pharmacological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-4-piperidin-3-ylpyrimidin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5.2ClH/c1-11-4-2-8-17-14(11)20-15-18-9-6-13(19-15)12-5-3-7-16-10-12;;/h2,4,6,8-9,12,16H,3,5,7,10H2,1H3,(H,17,18,19,20);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUYTQIAKZSBQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC2=NC=CC(=N2)C3CCCNC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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